4-Amino-2-fluoro-5-nitrobenzoic acid
Description
4-Amino-2-fluoro-5-nitrobenzoic acid is a substituted benzoic acid derivative with a unique combination of functional groups: an amino group (-NH₂) at position 4, a fluorine atom (-F) at position 2, and a nitro group (-NO₂) at position 5 (relative to the carboxylic acid group at position 1). This arrangement confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
4-amino-2-fluoro-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOJJGUZYDDOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
807327-07-7 | |
| Record name | 4-amino-2-fluoro-5-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4-amino-2-fluoro-5-nitrobenzoic acid generally follows these stages:
- Introduction of fluorine and nitro groups on the benzene ring.
- Functional group transformations to introduce the amino group at the 4-position.
- Oxidation or reduction steps to achieve the desired benzoic acid derivative.
The synthetic routes often involve intermediates such as 2-fluoro-4-nitrobenzoic acid or protected amino derivatives, with catalytic hydrogenation or nucleophilic aromatic substitution playing key roles.
Preparation via Nucleophilic Fluorination of 1-Arylbenziodoxolones
A modern and efficient method involves nucleophilic fluorination of 1-arylbenziodoxolones, which are prepared from substituted iodobenzoic acids. This approach, reported in a 2022 research article, achieves high yields of 2-fluoro-5-nitrobenzoic acid (up to 89%) and is applicable to radiolabeled fluorine-18 analogues for PET imaging.
- Key Steps:
- Synthesis of 1-arylbenziodoxolones from iodobenzoic acid derivatives.
- Nucleophilic fluorination using fluoride sources under optimized solvent conditions.
- Advantages:
- High regioselectivity and yield.
- Applicability to radiolabeling for biomedical applications.
- Yield: Approximately 89% for the 5-nitro-substituted benziodoxolone precursor.
This method is particularly useful for preparing 2-fluoro-5-nitrobenzoic acid, a close precursor to this compound, facilitating further functionalization.
Multi-Step Synthesis via Protected Amino Intermediates
A detailed patented method describes the preparation of 4-amino-2-fluorobenzoic acid (a closely related compound), which can be adapted for the 5-nitro derivative by introducing the nitro group earlier or later in the sequence:
- Step 1: Formation of 4-(dibenzyl amino)-2-fluorobenzaldehyde
- Starting from N,N-dibenzyl-3-fluoroaniline, reaction with chlorethoxyphosphorus reagents under controlled temperature (10-20 °C).
- Yield: ~91%, purity 99%, melting point ~95-96 °C.
- Step 2: Oxidation to 4-(dibenzyl amino)-2-fluorobenzoic acid
- Oxidation using sodium chlorite and hydrogen peroxide in buffered aqueous media at 10 °C for 8 hours.
- Yield: ~74%, purity ~98.4%.
- Step 3: Catalytic Hydrogenation to 4-amino-2-fluorobenzoic acid
- Hydrogenolysis with 10% Pd/C catalyst under 10 atm hydrogen at 60 °C for 10 hours.
- Yield: ~97%, purity ~98%, melting point 215-216 °C.
This sequence protects the amino group during oxidation, preventing side reactions and allowing for high purity product isolation. Similar protection/deprotection strategies can be used to introduce the nitro group at the 5-position before or after these steps.
Preparation from 2-Fluoro-4-Nitrotoluene via Oxidation and Amination
Another industrially relevant method involves starting from 2-fluoro-4-nitrotoluene:
- Step 1: Oxidation of 2-fluoro-4-nitrotoluene
- Oxidation using potassium permanganate to convert the methyl group to the carboxylic acid.
- Step 2: Chlorination
- Conversion of the acid to the corresponding acid chloride using thionyl chloride.
- Step 3: Amination
- Reaction with methylamine gas to form 4-amino-2-fluoro-N-methylbenzamide.
- Step 4: Catalytic Hydrogenation
- Reduction of the nitro group to amino group using Pd/C catalyst.
This method emphasizes environmental considerations, with minimized waste and recyclable catalysts and solvents. The overall yield for the key intermediate 4-amino-2-fluoro-N-methylbenzamide reaches up to 98% purity with a total yield of ~68% over three steps.
Nitration and Halogenation Routes for Fluorinated Nitrobenzoic Acids
The synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid, a related compound, involves:
- Photochlorination of 2-chloro-4-fluorotoluene to 2-chloro-4-fluorobenzylidene dichloride.
- Mixed acid nitration.
- Hydrolysis and oxidation to the benzoic acid.
Yields exceed 80%, with mild conditions and short reaction cycles suitable for industrial scale production. While this compound differs by a chloro substituent, the methodology informs nitration and fluorination strategies applicable to this compound synthesis.
Comparative Data Table of Key Preparation Methods
Summary and Recommendations
- The nucleophilic fluorination of arylbenziodoxolones is a cutting-edge method offering high yields and specificity for 2-fluoro-5-nitrobenzoic acid, a close precursor to the target compound.
- The protected amino intermediate approach enables high purity and yield of the amino-fluoro-benzoic acid scaffold, suitable for laboratory and industrial scale.
- The oxidation and amination route from 2-fluoro-4-nitrotoluene provides an environmentally friendly, scalable process with good overall yield.
- Nitration and halogenation methods for related compounds provide useful insights into fluorination and nitration strategies applicable to this compound.
For industrial or research-scale synthesis of this compound, the choice of method depends on available starting materials, desired scale, and purity requirements. Catalytic hydrogenation and protection/deprotection steps are key to achieving high purity amino derivatives.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-fluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluoro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of this compound derivatives.
Reduction: Formation of 4-amino-2-fluoro-5-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-Amino-2-fluoro-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-amino-2-fluoro-5-nitrobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The presence of the nitro group allows for redox reactions, which can lead to the generation of reactive oxygen species and subsequent cellular effects .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂): Increases acidity of the carboxylic acid group and thermal stability (e.g., 2-Amino-5-nitrobenzoic acid, mp 278°C ). Fluorine (-F): Enhances metabolic stability in pharmaceuticals and lowers melting points compared to nitro analogs (e.g., 2-Amino-4-fluorobenzoic acid, mp 188–196°C ).
- Steric and Electronic Interactions: The para-nitro group in 4-Chloro-2-fluoro-5-nitrobenzoic acid facilitates cyclization reactions in heterocyclic synthesis . Methoxy (-OCH₃) groups, as in 4-Amino-2-fluoro-5-methoxybenzoic acid, may improve solubility and modulate biological activity .
Research Findings and Limitations
- Structural Limitations:
- Synthetic Challenges: Positional isomerism (e.g., 2-Amino-4-fluorobenzoic acid vs. 2-Amino-5-fluorobenzoic acid) significantly alters reactivity and downstream applications .
Biological Activity
4-Amino-2-fluoro-5-nitrobenzoic acid (AFNBA) is an organic compound notable for its diverse biological activities and chemical properties. This article delves into its synthesis, biological mechanisms, and potential applications in medicine and industry, supported by relevant data and research findings.
Chemical Structure and Synthesis
AFNBA has the molecular formula , characterized by an amino group (), a fluoro group (), and a nitro group () attached to a benzoic acid structure. The synthesis of AFNBA typically involves the nitration of 2-fluoroaniline followed by subsequent reduction processes to introduce the amino group at the para position.
Synthetic Route Overview
- Nitration : The starting material, 2-fluoroaniline, undergoes nitration using a mixture of concentrated nitric and sulfuric acids.
- Reduction : The nitro group is then reduced to an amino group through catalytic hydrogenation or using reducing agents such as tin(II) chloride.
The biological activity of AFNBA can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitro and amino groups allows for participation in redox reactions, potentially influencing cellular processes.
Key Mechanisms :
- Enzyme Inhibition : AFNBA may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has the potential to modulate receptor activity due to its structural features.
Antimicrobial and Anticancer Properties
Research indicates that AFNBA exhibits promising antimicrobial and anticancer properties. Studies have shown its effectiveness against several cancer cell lines, suggesting potential use in cancer therapies.
Case Study: Anticancer Activity
In vitro studies demonstrate that AFNBA induces apoptosis in various cancer cell lines. For instance, it has been tested against breast adenocarcinoma cells (MCF-7) with significant inhibitory effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.9 | Induces apoptosis via Bcl-2 downregulation |
| XWLC-05 | 4.04 | Cell cycle arrest at G2/M phase, increased Bax expression |
These findings suggest that AFNBA could serve as a lead compound in developing new anticancer drugs.
Comparative Analysis with Similar Compounds
AFNBA's unique combination of functional groups distinguishes it from similar compounds. A comparative analysis is provided below:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Amino, fluoro, nitro groups | Antimicrobial, anticancer |
| Methyl 4-amino-2-fluoro-5-nitrobenzoate | Methyl ester instead of carboxylic acid | Intermediate in organic synthesis |
| Tert-butyl 4-amino-2-fluoro-5-nitrobenzoate | Tert-butyl ester enhances stability | Potential biochemical probe |
Q & A
Basic Research Questions
Q. How can the synthesis of 4-amino-2-fluoro-5-nitrobenzoic acid be optimized for high purity and yield?
- Methodological Answer : The synthesis typically involves sequential nitration and fluorination steps under controlled conditions. Key parameters include:
- Temperature : Maintain nitration at 0–5°C to prevent over-nitration or decomposition.
- Reagents : Use HNO₃/H₂SO₄ for nitration and KF or Selectfluor® for fluorination .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Validate purity via HPLC (>98% by area) and melting point analysis .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine-induced deshielding at C2, nitro group splitting patterns).
- IR : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and carboxylic acid O-H stretching (~2500–3300 cm⁻¹).
- Mass Spectrometry : ESI-MS (negative mode) verifies molecular weight (200.12 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can this compound be utilized in multi-step syntheses of nitrogenous heterocycles?
- Methodological Answer : The compound serves as a precursor for heterocyclic scaffolds (e.g., benzimidazoles, quinoxalinones):
Immobilization : Attach to Rink resin via the carboxylic acid group.
Substitution : Replace chlorine (if present) with amines or thiols.
Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces nitro to amino.
Cyclization : Heat with carbonyl reagents (e.g., aldehydes) to form rings.
Q. What challenges arise in resolving structural ambiguities via X-ray crystallography for derivatives of this compound?
- Methodological Answer :
- Twinning/Disorder : Common in nitro-substituted aromatics. Use SHELXL for refinement with TWIN/BASF commands to model twinning.
- Validation : Check R-factors (<5% for high-resolution data) and electron density maps (e.g., omit maps for nitro groups).
- Software : SHELX suite is robust for small-molecule refinement despite limitations in handling extreme disorder .
Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer :
- Multi-spectral Correlation : Cross-validate NMR/IR with DFT calculations (e.g., Gaussian, B3LYP/6-31G* basis set) for optimized geometries.
- Solvent Effects : Account for DMSO-induced shifts in NMR.
- Crystallographic Validation : Compare experimental vs. calculated X-ray structures to resolve discrepancies .
Q. What strategies assess the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) with IC₅₀ determination via fluorescence polarization.
- Cell-Based Studies : Use MTT assays for cytotoxicity (e.g., IC₅₀ in cancer cell lines).
- Dose-Response : Fit data to Hill plots for efficacy/potency analysis .
Q. How does the photostability of this compound impact its use in optoelectronic applications?
- Methodological Answer :
- Accelerated Testing : Expose to UV-Vis light (e.g., 365 nm) and monitor degradation via HPLC.
- Quenching Agents : Add antioxidants (e.g., BHT) to nitro groups to reduce radical formation.
- Computational Modeling : TD-DFT predicts excited-state behavior and degradation pathways.
Comparative and Safety Studies
Q. How do substituent positions (e.g., fluoro vs. nitro) influence reactivity in derivatives?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Nitro groups deactivate the ring; fluorine directs substitution meta/para.
- Table : Reactivity Trends in Derivatives
| Substituent | Position | Reactivity (SₜAr) | Biological Activity |
|---|---|---|---|
| -NO₂ | C5 | Low | Enhances bioactivity |
| -F | C2 | Moderate | Improves metabolic stability |
Q. What protocols evaluate the toxicity of this compound in preclinical studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
